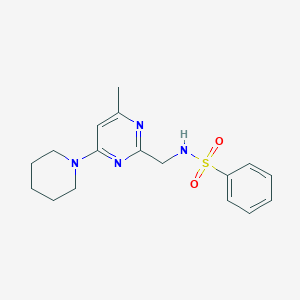
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , and some are known to inhibit the activity of tyrosine kinases .
Mode of Action
It is known that similar compounds can bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the pharmacokinetic differences can be a limitation associated with antimicrobial agents .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse biological effects .
Action Environment
It is known that the structure of similar compounds can be altered by substituting different functional groups to improve their antimicrobial activity .
生物活性
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide, also known as PMSA, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
PMSA features a complex structure that includes a pyrimidine core linked to a piperidine ring and a benzenesulfonamide group. This unique configuration is believed to contribute to its biological activity. The molecular formula for PMSA is C13H18N4O2S, with a molecular weight of approximately 278.37 g/mol.
PMSA has been shown to exert its biological effects primarily through the following mechanisms:
- Inhibition of Tumor Cell Proliferation : PMSA significantly inhibits the proliferation of various tumor cell lines. Studies have demonstrated that it reduces cell viability through mechanisms involving apoptosis and ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides .
- Induction of Ferroptosis : Research indicates that PMSA triggers ferroptosis in tumor cells by increasing reactive oxygen species (ROS) levels and malondialdehyde (MDA) concentrations, which are markers of oxidative stress . The compound's interaction with the KEAP1-NRF2-GPX4 signaling pathway is crucial in mediating these effects. Specifically, PMSA binds to NRF2, inhibiting its activity and leading to decreased expression of antioxidant proteins such as GPX4 .
- Suppression of Migration : PMSA has also been shown to inhibit the migration of cancer cells, further contributing to its potential as an anti-tumor agent .
Case Studies and Experimental Data
Several studies have explored the biological activity of PMSA:
- In Vitro Studies : In a controlled laboratory setting, PMSA was tested on various cancer cell lines using MTT assays and colony formation assays. Results indicated a dose-dependent inhibition of cell growth, with significant reductions in colony formation observed at higher concentrations .
- Molecular Docking Studies : Molecular docking simulations revealed that PMSA has a strong binding affinity for NRF2, suggesting that its mechanism involves direct interaction with this critical regulatory protein in oxidative stress responses .
Table 1: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Tumor Cell Proliferation | Significant inhibition observed (MTT assay) |
| Ferroptosis Induction | Increased ROS and MDA levels |
| Cell Migration | Suppressed migration in scratch assays |
| NRF2 Binding | Strong interaction confirmed via docking |
属性
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14-12-17(21-10-6-3-7-11-21)20-16(19-14)13-18-24(22,23)15-8-4-2-5-9-15/h2,4-5,8-9,12,18H,3,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSFMRYPQQCMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














